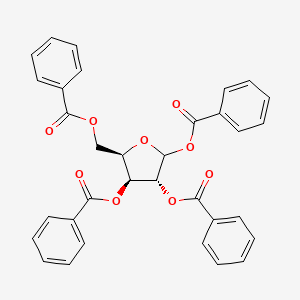

Tetra-O-benzoyl-D-xylofuranose

Descripción general

Descripción

Métodos De Preparación

Tetra-O-benzoyl-D-xylofuranose can be synthesized through several synthetic routes. One common method involves the benzoylation of D-xylofuranose. The reaction typically uses benzoyl chloride in the presence of a base such as pyridine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.

Análisis De Reacciones Químicas

Tetra-O-benzoyl-D-xylofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into simpler carbohydrate derivatives.

Substitution: It can undergo substitution reactions where the benzoyl groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Tetra-O-benzoyl-D-xylofuranose has diverse applications across several scientific fields:

Carbohydrate Chemistry

This compound serves as a crucial building block in the synthesis of more complex carbohydrate structures. It is particularly useful in glycosylation reactions, where it acts as a glycosyl donor in the formation of oligosaccharides and glycoconjugates. Researchers have successfully utilized this compound to create various biologically relevant carbohydrate derivatives.

Biological Studies

The compound is integral to studying carbohydrate metabolism and enzyme interactions. Its ability to interact with glycosyltransferases makes it valuable for exploring enzymatic pathways involved in carbohydrate biosynthesis. Additionally, this compound can influence cellular signaling pathways and gene expression by acting as a chemical modifier.

Industrial Applications

In industry, this compound is employed in the production of carbohydrate-based products. Its stability and reactivity under various conditions make it suitable for large-scale synthesis of glycosides used in pharmaceuticals and biotechnological applications.

Case Study 1: Synthesis of Glycoconjugates

A notable study demonstrated the use of this compound in synthesizing a pentasaccharide fragment from mycobacterial lipoarabinomannan (LAM). This synthesis is pivotal for developing anti-tuberculosis agents, showcasing the compound's role in creating complex glycoconjugates essential for therapeutic applications.

Case Study 2: Enzymatic Inhibition Studies

Research focused on the interaction between this compound and specific glycosyltransferases revealed its potential as an inhibitor of certain enzymatic activities. This finding provides insights into manipulating carbohydrate metabolism for therapeutic purposes, indicating its importance in drug development.

Chemical Reactions Involving this compound

This compound undergoes various chemical reactions that expand its utility:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form different derivatives under specific conditions. |

| Reduction | Reduction reactions can convert it into simpler carbohydrate derivatives. |

| Substitution | Benzoyl groups can be replaced with other functional groups through substitution reactions. |

The versatility of this compound allows it to participate in numerous synthetic pathways, making it a valuable reagent in organic chemistry.

Mecanismo De Acción

The mechanism by which Tetra-O-benzoyl-D-xylofuranose exerts its effects is primarily through its role as a synthetic intermediate. It participates in various chemical reactions that lead to the formation of biologically active molecules. The molecular targets and pathways involved depend on the specific derivatives and products formed from this compound .

Comparación Con Compuestos Similares

Tetra-O-benzoyl-D-xylofuranose can be compared with other similar compounds such as:

1,2,3,4-Tetra-O-acetyl-D-glucopyranose: Another carbohydrate derivative used in similar synthetic applications.

2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: A compound with similar benzoyl groups but different sugar backbone.

1,2,3,4-Tetra-O-benzoyl-L-fucopyranose: A similar compound with a different stereochemistry.

The uniqueness of this compound lies in its specific structure and reactivity, making it particularly useful in the synthesis of certain nucleosides and carbohydrate-based molecules .

Actividad Biológica

Tetra-O-benzoyl-D-xylofuranose is a glycosyl donor widely used in carbohydrate chemistry due to its ability to participate in glycosylation reactions. Its biological activity is primarily linked to its role in carbohydrate metabolism and interactions with various enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by four benzoyl groups attached to the xylofuranose structure. This modification enhances its stability and solubility, making it a useful reagent in synthetic organic chemistry.

| Property | Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 5432-87-1 |

This compound acts primarily as a substrate for glycosyltransferases, enzymes that facilitate the transfer of glycosyl groups to acceptor molecules. The compound's benzoyl groups can influence enzyme activity by:

- Inhibition of Glycosidases: By binding to active sites, it prevents the hydrolysis of glycosidic bonds.

- Modulation of Cell Signaling: The compound may affect signaling pathways by interacting with cellular receptors and enzymes, altering gene expression and metabolic processes.

Biological Activity

The biological activities associated with this compound include:

-

Carbohydrate Metabolism:

- It plays a significant role in the synthesis of complex carbohydrates and glycosides.

- The compound can be metabolized by esterases, leading to the release of xylofuranose, which participates in glycolytic and pentose phosphate pathways.

-

Cellular Effects:

- Influences cell function by modulating signaling pathways and gene expression.

- Can act as a chemical modifier of DNA or histones, impacting chromatin structure and transcriptional activity.

-

Enzyme Interactions:

- Interacts with various enzymes involved in carbohydrate metabolism, including glycosyltransferases and esterases.

- The presence of benzoyl groups affects solubility and membrane permeability, influencing transport mechanisms within cells.

Research Findings

Recent studies have highlighted the utility of this compound in various applications:

- Glycosylation Reactions: It has been successfully used as a donor in the synthesis of oligosaccharides and glycoconjugates, demonstrating high efficiency and selectivity in reactions involving different acceptors .

- Synthesis Applications: Research has shown that this compound can be employed in synthesizing biologically relevant compounds, including those with potential therapeutic applications against diseases like tuberculosis .

Case Studies

-

Synthesis of Glycoconjugates:

A study demonstrated the use of this compound in synthesizing a pentasaccharide fragment from mycobacterial lipoarabinomannan (LAM), highlighting its role in developing anti-tuberculosis agents . -

Enzymatic Studies:

Research focused on the interaction between this compound and specific glycosyltransferases showed that it could effectively inhibit certain enzymatic activities, providing insights into its potential as a therapeutic agent for manipulating carbohydrate metabolism .

Propiedades

IUPAC Name |

(3,4,5-tribenzoyloxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)38-21-26-27(40-30(35)23-15-7-2-8-16-23)28(41-31(36)24-17-9-3-10-18-24)33(39-26)42-32(37)25-19-11-4-12-20-25/h1-20,26-28,33H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVKRZQAFRVDED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5432-87-1 | |

| Record name | NSC25067 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.